3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide
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Overview
Description
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(4-BROMOPHENYL)PROPANAMIDE is a complex organic compound that features a benzodioxole moiety, a thiazolidinone ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(4-BROMOPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzodioxole moiety through cyclization reactions.
- Synthesis of the thiazolidinone ring via condensation reactions.
- Coupling of the bromophenyl group through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may exhibit biological activity, making it a
Properties
Molecular Formula |
C20H15BrN2O4S2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide |
InChI |
InChI=1S/C20H15BrN2O4S2/c21-13-2-4-14(5-3-13)22-18(24)7-8-23-19(25)17(29-20(23)28)10-12-1-6-15-16(9-12)27-11-26-15/h1-6,9-10H,7-8,11H2,(H,22,24)/b17-10- |
InChI Key |
XMJXKHRGVOUMHN-YVLHZVERSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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